molecular formula C17H17NO5S B2887734 Ethyl 4-(2-(phenylsulfonyl)acetamido)benzoate CAS No. 847588-91-4

Ethyl 4-(2-(phenylsulfonyl)acetamido)benzoate

Cat. No. B2887734
M. Wt: 347.39
InChI Key: UWLKJWNMATVCTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the reaction of ethyl 4-(2-cyanoacetamido) benzoate with phenylisothiocyanate in ethanol containing elemental sulfur has been reported to afford the preparation of aminothiazole derivatives . Another study mentioned the reaction of ethyl 4-(2-cyanoacetamido)benzoate with hydrogen sulfide in the presence of triethyl amine, followed by DMAD, to afford thiazolidin-4-one derivatives .

Scientific Research Applications

Synthesis and Spectral Analysis

Ethyl 4-(2-(phenylsulfonyl)acetamido)benzoate and its derivatives have been synthesized and characterized through various techniques such as 1H-NMR, IR, and mass spectral data. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of a compound closely related to ethyl 4-(2-(phenylsulfonyl)acetamido)benzoate, highlighting its potential in chemical synthesis and analysis (Khalid et al., 2016).

Anti-Bacterial and Anti-Inflammatory Activities

Compounds structurally similar to ethyl 4-(2-(phenylsulfonyl)acetamido)benzoate have been evaluated for their anti-bacterial and anti-inflammatory properties. For example, Chandak et al. (2012) synthesized nitric oxide donating groups with anti-inflammatory activity, one of which is closely related to ethyl 4-(2-(phenylsulfonyl)acetamido)benzoate (Chandak et al., 2012).

Molecular Docking Studies

El-Azab et al. (2016) conducted FT-IR, FT-Raman, and molecular docking studies of a compound related to ethyl 4-(2-(phenylsulfonyl)acetamido)benzoate, suggesting its potential application in drug design and molecular interaction studies (El-Azab et al., 2016).

Liquid Crystalline Properties

Studies have been conducted on the synthesis and behavior of compounds structurally similar to ethyl 4-(2-(phenylsulfonyl)acetamido)benzoate, exploring their liquid crystalline properties and potential applications in materials science. Bracon et al. (2000) synthesized and characterized monomers with liquid crystalline properties (Bracon et al., 2000).

Anti-Juvenile Hormone Activity

Ethyl 4-(2-(phenylsulfonyl)acetamido)benzoate derivatives have been evaluated for their anti-juvenile hormone activity, suggesting potential applications in entomology and pest control. Furuta et al. (2006) synthesized and tested derivatives for their activity to induce metamorphosis in larvae of the silkworm (Furuta et al., 2006).

properties

IUPAC Name

ethyl 4-[[2-(benzenesulfonyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-2-23-17(20)13-8-10-14(11-9-13)18-16(19)12-24(21,22)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLKJWNMATVCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(phenylsulfonyl)acetamido)benzoate

Citations

For This Compound
1
Citations
MM Elbadawi, WM Eldehna, A Nocentini… - European Journal of …, 2021 - Elsevier
As a front-runner selective CA IX inhibitor currently in Phase Ib/II clinical trials, SLC-0111 has been herein exploited as a lead molecule for development of new different sets of N-phenyl…
Number of citations: 25 www.sciencedirect.com

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